8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

CAS No.: 667436-24-0

Cat. No.: VC2015684

Molecular Formula: C15H9ClN2O2

Molecular Weight: 284.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 667436-24-0 |

|---|---|

| Molecular Formula | C15H9ClN2O2 |

| Molecular Weight | 284.69 g/mol |

| IUPAC Name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) |

| Standard InChI Key | GWQRSIFXNZFRGO-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 |

Introduction

Chemical Structure and Properties

Molecular Structure

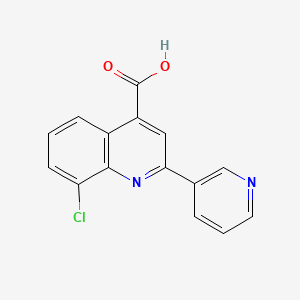

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid features a quinoline core with specific substitutions: a chlorine atom at position 8, a pyridin-3-yl group at position 2, and a carboxylic acid group at position 4. The structural formula can be represented as follows:

| Structural Component | Description |

|---|---|

| Core Structure | Quinoline ring system |

| Position 2 | Pyridin-3-yl substituent |

| Position 4 | Carboxylic acid group (-COOH) |

| Position 8 | Chlorine atom |

The chemical structure is defined by the following identifiers :

-

InChI: InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20)

-

InChIKey: GWQRSIFXNZFRGO-UHFFFAOYSA-N

-

SMILES: C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3

Physical Properties

The physical properties of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid are summarized in the following table :

| Property | Value |

|---|---|

| Molecular Weight | 284.69 g/mol |

| Density | 1.425 g/cm³ |

| Boiling Point | 509.3°C at 760 mmHg |

| Flash Point | 261.8°C |

| Refractive Index | 1.693 |

| Appearance | Solid (typical for similar compounds) |

| Solubility | Limited water solubility, better solubility in organic solvents |

Chemical Properties

The chemical properties of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid are influenced by its functional groups:

-

The carboxylic acid group at position 4 contributes to its acidic character, enabling it to form salts with bases and participate in esterification reactions.

-

The pyridine nitrogen atom can act as a weak base and coordinate with metals.

-

The quinoline nitrogen contributes to the compound's basic properties and potential for coordination chemistry.

-

The chlorine substituent at position 8 affects the electron distribution in the aromatic system, potentially influencing reactivity patterns .

-

Hydrogen Bond Donor Count: 1

-

Hydrogen Bond Acceptor Count: 4

-

Rotatable Bond Count: 2

-

Topological Polar Surface Area: 63.1

Applications and Research

Biochemical Research

In biochemical research, 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid serves as a valuable tool for studying enzyme interactions and cellular processes. Compounds with this structural motif can be used to:

-

Probe biological targets and investigate binding interactions

-

Study structure-activity relationships in enzyme inhibition

-

Develop novel biochemical assays

-

Investigate cellular signaling pathways

The compound's unique structural features make it potentially useful for advancing our understanding of complex biological systems and developing new research tools .

Material Science Applications

In material science, quinoline derivatives like 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid can be incorporated into polymer formulations to enhance properties such as:

-

Thermal stability

-

Mechanical strength

-

Optical properties

-

Chemical resistance

These properties are crucial for developing high-performance materials with applications in various industries, including electronics, construction, and automotive .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume